molecular formula C28H19ClN2O3 B7756488 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide

3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide

Cat. No.: B7756488
M. Wt: 466.9 g/mol
InChI Key: BOQVXPRXJAAEFX-UHFFFAOYSA-N
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Description

3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a phenylacetonitrile derivative under basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate with a suitable amine, such as an aniline derivative, under acidic or basic conditions to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of cyano or chloro derivatives.

Scientific Research Applications

3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biology: The compound is investigated for its potential as a fluorescent probe for imaging biological systems.

    Industry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.

Biological Activity

3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be outlined as follows:

  • Molecular Formula : C20_{20}H16_{16}ClN2_{2}O2_{2}
  • Molecular Weight : 364.81 g/mol
  • Functional Groups : Chlorine, cyano, methoxy, and amide groups.

The presence of these functional groups is crucial for the compound's biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that related chromene derivatives can induce apoptosis in various cancer cell lines. The cytotoxic effects are often quantified using IC50_{50} values, which measure the concentration required to inhibit cell growth by 50%. For example, certain derivatives have demonstrated IC50_{50} values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cells (A549) .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Bcl-2 family proteins. Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic interactions, which are essential for their anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Antibacterial Properties : Preliminary screening against Gram-positive and Gram-negative bacteria indicates that some derivatives exhibit selective antibacterial activity. For example, compounds with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Key Modifications : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances cytotoxicity. Conversely, substituents that introduce steric hindrance or electron-withdrawing characteristics can diminish activity .
CompoundStructure FeaturesIC50_{50} (µM)Activity
A4-Methoxy group1.98Anticancer
BChlorine substitution0.85Antimicrobial
CCyano group2.50Anticancer

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated a series of chromene derivatives similar to this compound against various cancer cell lines. The results indicated that modifications at the methoxy position significantly affected cytotoxicity, with optimal configurations yielding IC50_{50} values comparable to established chemotherapeutics like doxorubicin.
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antibacterial properties of related compounds against Bacillus subtilis and Escherichia coli. The study found that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting potential for development as new antimicrobial agents.

Properties

IUPAC Name

3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O3/c1-33-21-12-9-18(10-13-21)25-23(16-30)28(31-27(32)19-6-4-7-20(29)15-19)34-24-14-11-17-5-2-3-8-22(17)26(24)25/h2-15,25H,1H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQVXPRXJAAEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)NC(=O)C5=CC(=CC=C5)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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